Heptatriacontane, 5-methyl-
CAS No.: 110700-41-9
Cat. No.: VC19173958
Molecular Formula: C38H78
Molecular Weight: 535.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110700-41-9 |
|---|---|
| Molecular Formula | C38H78 |
| Molecular Weight | 535.0 g/mol |
| IUPAC Name | 5-methylheptatriacontane |
| Standard InChI | InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3 |
| Standard InChI Key | KTPVYUQVWGQPAT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-methylheptatriacontane, reflects its 37-carbon chain (heptatriacontane) with a methyl branch at carbon 5. Its structural formula is CH<sub>3</sub>(CH<sub>2</sub>)<sub>4</sub>CH(CH<sub>2</sub>)<sub>32</sub>CH<sub>3</sub>, confirmed via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses . The InChIKey KTPVYUQVWGQPAT-UHFFFAOYSA-N provides a standardized identifier for databases .
Synthesis Pathways
Heptatriacontane, 5-methyl- is synthesized through:
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Fischer-Tropsch Processes: Catalytic hydrogenation of carbon monoxide yields branched alkanes as byproducts.
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Grignard Reactions: Sequential alkylation of ketones with organomagnesium reagents, followed by hydrogenation, enables precise control over branching .
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Catalytic Dehydration-Hydrogenation: Bifunctional catalysts (e.g., Pt/Al<sub>2</sub>O<sub>3</sub>) convert biomass-derived ketones to alkanes at >97% selectivity .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 795.25°C (1068.40 K) | |
| Melting Point | 229.87°C (503.02 K) | |
| Enthalpy of Formation (Δ<sub>f</sub>H°) | -832.93 kJ/mol | |
| LogP (Octanol-Water) | 14.93 |
The high logP value confirms extreme hydrophobicity, making it insoluble in polar solvents but miscible with hydrocarbons like hexane .
Spectroscopic Characteristics
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GC Retention Indices:
These indices aid in identifying the compound in complex mixtures, such as insect cuticular hydrocarbons .
Biological Significance
Role in Insect Communication
Heptatriacontane, 5-methyl- is a key component of cuticular hydrocarbon (CHC) profiles in social insects like Linepithema humile (Argentine ants). Behavioral assays demonstrate its role in nestmate recognition:
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Aggression Modulation: Adding synthetic 5-methylheptatriacontane to colony extracts increased aggression toward non-nestmates by 58% .
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Homolog Correlation: Concentrations correlate with homologs (e.g., 15-methylpentatriacontane, r<sup>2</sup> = 0.863), suggesting shared biosynthetic pathways .
Cuticular Waterproofing
The compound’s long alkyl chain forms hydrophobic barriers in arthropod cuticles, reducing water loss and enhancing desiccation resistance .
Industrial Applications
Lubricants and Coatings
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High-Temperature Stability: With a melting point >200°C, it serves as a lubricant additive in aerospace applications .
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Hydrophobic Coatings: Thin films of 5-methylheptatriacontane improve moisture resistance in electronic components.
Fuel Additives
Branched alkanes like 5-methylheptatriacontane reduce soot formation in diesel engines by improving combustion efficiency .
Analytical Methods
Gas Chromatography (GC)
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Column: HP-5 (30 m × 0.32 mm × 0.25 μm)
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Detection: Flame ionization detector (FID) or mass spectrometer (MS) .
Mass Spectrometry (MS)
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Fragmentation Pattern: Dominant peaks at m/z 535 (M<sup>+</sup>), 421 (C<sub>30</sub>H<sub>61</sub><sup>+</sup>), and 57 (C<sub>4</sub>H<sub>9</sub><sup>+</sup>) .
Challenges and Future Directions
Synthesis Optimization
Current yields via Fischer-Tropsch synthesis remain low (~38% for 19-methylheptatriacontane) . Advances in zeolite catalysts may improve selectivity .
Ecological Impact
Long-term persistence in ecosystems necessitates biodegradation studies. Preliminary data suggest microbial degradation via β-oxidation.
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